仲丁基-4-甲苯磺酸酯

描述

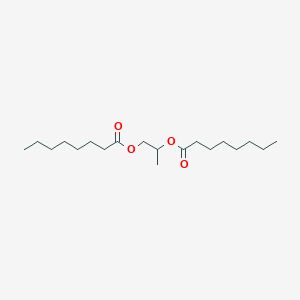

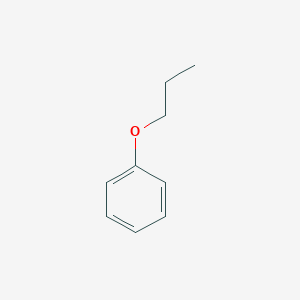

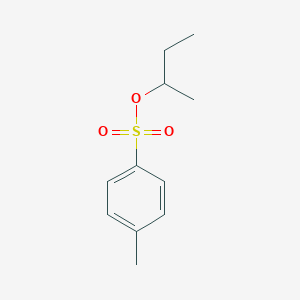

Sec-butyl 4-methylbenzenesulfonate is a chemical compound that can be derived from sec-butylbenzene, a molecule that has been the subject of various studies. The compound itself is not directly discussed in the provided papers, but insights can be drawn from the reactions and properties of sec-butylbenzene.

Synthesis Analysis

The synthesis of sec-butyl 4-methylbenzenesulfonate would likely involve the sulfonation of sec-butylbenzene. The reaction of sec-butylbenzene with aluminum chloride has been studied, revealing a series of reactions including transalkylation, isomerization of the side chain, and dealkylation . These reactions provide a foundation for understanding the chemical behavior of sec-butylbenzene, which could be further modified to synthesize sec-butyl 4-methylbenzenesulfonate by introducing a sulfonate group at the para position of the benzene ring.

Molecular Structure Analysis

The molecular structure of sec-butylbenzene has been analyzed using UV spectroscopy and ab initio calculations . The study identified three conformers with different populations based on the arrangement of the side chain dihedral angle. The most populated conformer has a gauche arrangement, which could influence the reactivity and subsequent synthesis of sec-butyl 4-methylbenzenesulfonate. The presence of an alpha methyl group in sec-butylbenzene affects its conformational preferences, which would be an important consideration in the molecular structure analysis of sec-butyl 4-methylbenzenesulfonate.

Chemical Reactions Analysis

The chemical reactions of sec-butylbenzene, as induced by aluminum chloride, include transalkylation, isomerization, and dealkylation . These reactions are crucial in understanding the reactivity of the sec-butyl group attached to the benzene ring. For sec-butyl 4-methylbenzenesulfonate, similar reactivity patterns could be expected when introducing other functional groups or modifying the existing molecular structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of sec-butyl 4-methylbenzenesulfonate are not directly provided, the properties of sec-butylbenzene can offer some insights. The conformational analysis of sec-butylbenzene suggests that the physical properties such as melting and boiling points, as well as solubility, could be influenced by the conformation of the sec-butyl group . The chemical properties, including reactivity and stability, would be affected by the presence of the sulfonate group in sec-butyl 4-methylbenzenesulfonate, which is a strong electron-withdrawing group and could make the aromatic ring more susceptible to nucleophilic attack.

科学研究应用

1. 合成反应中的催化剂

仲丁基-4-甲苯磺酸酯已用于各种合成反应中。一个值得注意的应用是在芳基炔烃和醛的偶联反应中,导致烯酮的合成。离子液体(如1-丁基-3-甲基-1H-咪唑鎓-4-甲苯磺酸酯)已被用作这些反应的有效且可回收的介质,突出了仲丁基-4-甲苯磺酸酯衍生物在催化和有机合成中的重要性(Xu, Li, Xia, & Zhao, 2004).

2. 燃烧过程中的研究

对仲丁基苯(仲丁基-4-甲苯磺酸酯的相关化合物)的研究提供了对燃烧过程的见解。研究集中在仲丁基苯的热解和层流火焰传播,有助于更好地理解这类化合物的燃烧特性(Zhang et al., 2020).

3. 在结构分析中的作用

仲丁基-4-甲苯磺酸酯类似物已用于结构测定研究中。例如,仲丁基苯已使用光谱方法和从头算计算进行了研究,有助于理解分子构象和相互作用(Robertson et al., 2008).

4. 电化学系统中的稳定性研究

仲丁基-4-甲苯磺酸酯的衍生物已对其在电化学系统中的稳定性进行了评估。这些研究对于推进电池技术和其他需要稳定氧化还原介体的应用至关重要(Weber, Kohlhaas, & Figgemeier, 2022).

5. 复杂分子的合成

仲丁基-4-甲苯磺酸酯在复杂分子的合成中起着至关重要的作用,例如各种候选药物和聚合物。它在多功能候选药物的形成中的应用展示了它在有机合成中的多功能性(Li et al., 2014).

6. 聚合物化学中的探索

该化合物在聚合物化学中得到应用,在那里它被用作烷基亚环丙烷合成的中间体。这些中间体对于通过金属催化的反应获得各种脂环体系至关重要(Ojo, Inglesby, Negru, & Evans, 2014).

安全和危害

Sec-butyl 4-methylbenzenesulfonate is classified as a Category 3 flammable liquid according to the GHS classification . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

butan-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHWQTQILBGWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398931 | |

| Record name | butan-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sec-butyl 4-methylbenzenesulfonate | |

CAS RN |

715-11-7 | |

| Record name | butan-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)